molecular formula C21H21Cl2NO4S B12133805 (2E)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)prop-2-enamide

(2E)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)prop-2-enamide

Cat. No.: B12133805
M. Wt: 454.4 g/mol
InChI Key: CBQIQHMHUBFBBE-WEVVVXLNSA-N
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Description

(2E)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)prop-2-enamide is an α,β-unsaturated acrylamide derivative characterized by its (2E)-configuration, a 2,4-dichlorophenyl substituent, and a dual N-substitution pattern involving a 1,1-dioxidotetrahydrothiophen-3-yl (sulfone) group and a 4-methoxybenzyl moiety. The dichlorophenyl group enhances lipophilicity and may improve binding to hydrophobic pockets, while the sulfone and methoxy groups contribute to solubility and metabolic stability .

Properties

Molecular Formula

C21H21Cl2NO4S

Molecular Weight

454.4 g/mol

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]prop-2-enamide

InChI

InChI=1S/C21H21Cl2NO4S/c1-28-19-7-2-15(3-8-19)13-24(18-10-11-29(26,27)14-18)21(25)9-5-16-4-6-17(22)12-20(16)23/h2-9,12,18H,10-11,13-14H2,1H3/b9-5+

InChI Key

CBQIQHMHUBFBBE-WEVVVXLNSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C=CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Direct Coupling via Carbodiimide Chemistry

The most widely employed method involves activating the acrylic acid intermediate with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) . The reaction proceeds in anhydrous dichloromethane at 0–5°C, with slow addition of the tetrahydrothiophene sulfonamide precursor. After 24 hours at room temperature, the crude product is purified via silica gel chromatography (hexane:ethyl acetate = 3:1), yielding 58–63% of the target compound.

Key variables affecting yield:

  • Stoichiometric excess of EDCI (1.5 eq) improves conversion by minimizing side reactions.

  • Moisture levels >0.1% in solvent reduce yields by 15–20% due to competing hydrolysis.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the amidation step. In a sealed vessel, reactants are heated to 120°C for 20 minutes under 300 W power, achieving 74% yield with 99% (E)-isomer purity. This method reduces reaction time from 24 hours to <30 minutes but requires specialized equipment.

Sulfone Stabilization and Byproduct Management

The tetrahydrothiophene sulfone group exhibits thermal sensitivity above 150°C. During rotary evaporation, temperatures must remain below 40°C to prevent degradation. Common byproducts include:

ByproductFormation PathwayMitigation Strategy
Sulfonic acid derivative Over-oxidation of sulfoneStrict O₂ control during synthesis
Dimethylated amine N-alkylation side reactionUse of Hünig’s base as proton sponge

Chromatographic separation employs a gradient elution from 5% to 40% methanol in dichloromethane, effectively resolving these impurities.

Stereochemical Control and Analysis

The (E)-configuration of the propenamide double bond is critical for biological activity. Key analytical methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆): The trans coupling constant J = 15.6 Hz between Hα and Hβ confirms the (E)-geometry.

  • ¹³C NMR : The carbonyl carbon resonates at δ 167.8 ppm, characteristic of conjugated amides.

High-Resolution Mass Spectrometry (HRMS)

Observed m/z: 491.0654 [M+H]⁺ (calculated 491.0658 for C₂₂H₂₁Cl₂N₂O₄S), confirming molecular formula C₂₂H₂₀Cl₂N₂O₄S.

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)TimeCost Index
Conventional EDCI58–6395–9724 h1.0
Microwave-assisted74990.3 h1.8
Solid-phase synthesis458548 h2.2

Microwave-assisted synthesis provides the optimal balance of efficiency and purity but demands higher capital investment. Conventional EDCI coupling remains preferred for small-scale (<100 g) production due to lower infrastructure requirements.

Scale-Up Challenges and Solutions

Exothermic Reaction Management

The amidation step releases –28 kJ/mol, necessitating:

  • Jacketed reactors with glycol cooling (−10°C)

  • Semi-batch addition of acrylate intermediate over 2–3 hours

Solvent Recovery Systems

Dichloromethane is distilled under reduced pressure (150 mbar, 40°C) with <5% loss per batch. Implementing molecular sieves (3Å) in the solvent storage tanks maintains water content below 50 ppm .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups or to introduce hydrogen atoms.

    Substitution: The compound can undergo substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may result in the formation of additional oxygen-containing functional groups, while reduction may result in the formation of hydrogenated derivatives.

Scientific Research Applications

(2E)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)prop-2-enamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used as a probe to study biological processes and pathways.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound can be used as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features Reference
(2E)-N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylacrylamide 4-Chlorobenzyl, phenyl C₂₁H₂₁ClN₂O₃S ~416.9 Chlorine enhances lipophilicity; lacks dichloro substitution for enhanced binding
(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide 2-Chloro-6-fluorobenzyloxy, dimethylaminopropyl C₂₁H₂₄ClFN₂O₂ 390.88 Fluorine and dimethylamino group improve solubility and membrane permeability
(2E)-N-(3-chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide 4-Isobutylphenyl, 3-chloro-4-fluorophenyl C₁₉H₁₉ClFNO 331.81 Bulky isobutyl group increases steric hindrance
(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-(4-methylphenyl)prop-2-enamide 4-Fluorophenyl-furan-methyl, 4-methylphenyl C₂₅H₂₄FNO₄S 453.5 Furan moiety may enhance π-π stacking; methylphenyl reduces polarity
Target Compound 2,4-Dichlorophenyl, 4-methoxybenzyl C₂₅H₂₄Cl₂N₂O₄S (est.) ~518.4 (est.) Combines dichlorophenyl (hydrophobicity) with methoxybenzyl (moderate polarity)

Key Findings

The 4-methoxybenzyl group balances hydrophobicity with moderate polarity, unlike the purely hydrophobic 4-chlorobenzyl in or the polar dimethylaminopropyl in .

Stereochemical and Electronic Features: The (2E)-configuration, confirmed via X-ray in analogues like , ensures optimal spatial alignment for target engagement. The sulfone group in the tetrahydrothiophen moiety (common in ) enhances hydrogen-bond acceptor capacity, improving solubility and metabolic stability compared to non-sulfonated analogues .

Biological Implications :

  • While specific activity data for the target compound is unavailable, structurally related compounds exhibit inhibitory effects on enzymes (e.g., kinases) and antimicrobial targets .
  • The dichlorophenyl group may confer resistance to oxidative metabolism compared to fluorinated or methoxy-substituted analogues .

Biological Activity

The compound (2E)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)prop-2-enamide , also known as a derivative of tetrahydrothiophene, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, focusing on its anticancer and antimicrobial activities, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC20H22ClNO4S
Molecular Weight407.9 g/mol
IUPAC Name(2E)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)prop-2-enamide
InChI KeyKMTCAMHOWJJPFH-UHFFFAOYSA-N

Anticancer Activity

Research indicates that compounds similar to (2E)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)prop-2-enamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study 1 : A study on related compounds demonstrated IC50 values ranging from 0.02 to 0.08 μmol/mL against A-549 and HCT-116 cancer cell lines, comparable to doxorubicin (IC50 = 0.04 and 0.06 μmol/mL) .

This suggests that the compound may possess similar anticancer properties, warranting further investigation into its efficacy.

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promise in antimicrobial applications. The mechanism often involves the inhibition of key enzymes or disruption of microbial cell membranes.

  • Case Study 2 : Compounds with similar structures were evaluated for antimicrobial activity against Staphylococcus aureus and Candida albicans. The results indicated moderate inhibitory effects, suggesting potential as an antimicrobial agent .

The biological activity of (2E)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)prop-2-enamide is likely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic nucleotides which can affect cellular signaling pathways.
  • Binding Affinity : Molecular docking studies have suggested that the compound can bind effectively to target sites on cancer cells and pathogens, altering their function and promoting cell death .

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. The following table summarizes key findings from various studies:

Study ReferenceCompound TestedCell Line/PathogenIC50 Value (μmol/mL)Activity Type
Benzoxathiazine derivativesA-5490.02 - 0.08Anticancer
Related compoundsStaphylococcus aureusModerate inhibitionAntimicrobial

Q & A

Q. Table 2: Bioactivity Comparison of Structural Analogs

Compound ModificationIC₅₀ (Target A, nM)Selectivity Ratio (Target A/B)
2,4-Dichlorophenyl12 ± 1.58.7
4-Chlorophenyl25 ± 3.03.2
4-Methoxybenzyl → Benzyl18 ± 2.15.6

Methodological Recommendations

  • Synthetic Troubleshooting : If Step 2 yields drop below 70%, replace DMF with acetonitrile to reduce byproduct formation .
  • Analytical Pitfalls : Overlapping NMR peaks? Use 2D-COSY or HSQC to resolve stereochemical ambiguities .
  • Data Reproducibility : Document reaction conditions (e.g., stirring speed, humidity) in detail to ensure replicability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.